molecular formula C28H33N3O2 B15284798 3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

Cat. No.: B15284798
M. Wt: 443.6 g/mol
InChI Key: DWPZGMQPYAXYQM-WKULSOCRSA-N
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Description

3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is a complex organic compound that features a unique combination of functional groups, including a benzimidazole moiety, a dibenzofuran core, and a tert-butyl group

Preparation Methods

The synthesis of 3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the dibenzofuran core: This step involves the cyclization of a suitable biphenyl precursor in the presence of a Lewis acid catalyst.

    Attachment of the tert-butyl group: This can be done through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a strong acid catalyst.

    Final assembly: The final step involves the coupling of the benzimidazole and dibenzofuran cores through a condensation reaction, typically using a suitable dehydrating agent.

Chemical Reactions Analysis

3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: Due to its rigid and planar structure, the compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe or ligand in various biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to anticancer or antimicrobial effects.

Comparison with Similar Compounds

Similar compounds to 3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol include:

    Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their biological activities.

    Dibenzofuran derivatives: These compounds share the dibenzofuran core and are used in materials science and medicinal chemistry.

    Tert-butyl substituted compounds: These compounds feature the tert-butyl group, which can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

3-tert-butyl-1-[(E)-(1-ethyl-5,6-dimethylbenzimidazol-2-yl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C28H33N3O2/c1-7-31-22-13-17(3)16(2)12-21(22)30-27(31)29-15-19-25-18-10-8-9-11-23(18)33-24(25)14-20(26(19)32)28(4,5)6/h12-15,32H,7-11H2,1-6H3/b29-15+

InChI Key

DWPZGMQPYAXYQM-WKULSOCRSA-N

Isomeric SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C1/N=C/C3=C(C(=CC4=C3C5=C(O4)CCCC5)C(C)(C)C)O

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C1N=CC3=C(C(=CC4=C3C5=C(O4)CCCC5)C(C)(C)C)O

Origin of Product

United States

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